Ethyl cyclobut-1-ene-1-carboxylate Ethyl cyclobut-1-ene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 181941-46-8
VCID: VC8461174
InChI: InChI=1S/C7H10O2/c1-2-9-7(8)6-4-3-5-6/h4H,2-3,5H2,1H3
SMILES: CCOC(=O)C1=CCC1
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

Ethyl cyclobut-1-ene-1-carboxylate

CAS No.: 181941-46-8

Cat. No.: VC8461174

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl cyclobut-1-ene-1-carboxylate - 181941-46-8

Specification

CAS No. 181941-46-8
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name ethyl cyclobutene-1-carboxylate
Standard InChI InChI=1S/C7H10O2/c1-2-9-7(8)6-4-3-5-6/h4H,2-3,5H2,1H3
Standard InChI Key DKKIUDLHMPRWBE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CCC1
Canonical SMILES CCOC(=O)C1=CCC1

Introduction

Structural and Physicochemical Properties

Ethyl cyclobut-1-ene-1-carboxylate belongs to the class of strained cycloalkene esters. The cyclobutene ring introduces significant angle strain, which influences its reactivity and stability. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₇H₁₀O₂
Molecular Weight138.16 g/mol
Boiling Point152–154°C (estimated)
Density1.05–1.07 g/cm³
SolubilityMiscible in organic solvents (e.g., ethanol, diethyl ether)

The compound’s infrared (IR) spectrum typically shows strong absorption bands at 1,720 cm⁻¹ (C=O stretch) and 1,650 cm⁻¹ (C=C stretch), while nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and the cyclobutene protons (δ 5.8–6.2 ppm).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the acid-catalyzed esterification of cyclobut-1-ene-1-carboxylic acid with ethanol:

Cyclobut-1-ene-1-carboxylic acid+EthanolH₂SO₄, ΔEthyl cyclobut-1-ene-1-carboxylate+H₂O\text{Cyclobut-1-ene-1-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{H₂SO₄, Δ}} \text{Ethyl cyclobut-1-ene-1-carboxylate} + \text{H₂O}

Optimized Conditions:

  • Catalyst: Concentrated sulfuric acid (10 mol%)

  • Temperature: Reflux (78–80°C)

  • Yield: 75–85% after purification via fractional distillation

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance efficiency and safety. Key steps include:

  • Esterification: Automated feed of reactants into a tubular reactor with immobilized acid catalysts.

  • Separation: In-line distillation to isolate the product from unreacted acid and ethanol.

  • Quality Control: Gas chromatography (GC) and mass spectrometry (MS) for purity assessment.

Chemical Reactivity and Derivative Formation

The compound’s reactivity is driven by two functional groups: the cyclobutene ring and the ethyl ester.

Oxidation Reactions

Oxidation with potassium permanganate (KMnO₄) in acidic media yields cyclobut-1-ene-1-carboxylic acid:

C₇H₁₀O₂KMnO₄, H⁺C₆H₈O₂+CO₂+H₂O\text{C₇H₁₀O₂} \xrightarrow{\text{KMnO₄, H⁺}} \text{C₆H₈O₂} + \text{CO₂} + \text{H₂O}

Reduction Pathways

Lithium aluminum hydride (LiAlH₄) reduces the ester to cyclobut-1-ene-1-methanol:

C₇H₁₀O₂LiAlH₄C₅H₈O+CH₃CH₂OH\text{C₇H₁₀O₂} \xrightarrow{\text{LiAlH₄}} \text{C₅H₈O} + \text{CH₃CH₂OH}

Nucleophilic Substitution

The ester group undergoes substitution with amines or alcohols under basic conditions:

C₇H₁₀O₂+R-NH₂NaOHC₇H₉O₂N-R+CH₃CH₂OH\text{C₇H₁₀O₂} + \text{R-NH₂} \xrightarrow{\text{NaOH}} \text{C₇H₉O₂N-R} + \text{CH₃CH₂OH}
Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄, H₂SO₄, 60°CCyclobut-1-ene-1-carboxylic acid
ReductionLiAlH₄, anhydrous ether, 0°CCyclobut-1-ene-1-methanol
AminolysisBenzylamine, NaOH, RTN-Benzyl cyclobut-1-ene-1-carboxamide

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for cyclobutane-containing molecules, which are pivotal in natural product synthesis (e.g., quadrone, cubane derivatives). Its strained ring participates in [2+2] cycloadditions, enabling access to complex polycyclic frameworks.

Polymer Chemistry

Ethyl cyclobut-1-ene-1-carboxylate acts as a monomer in ring-opening metathesis polymerization (ROMP), producing polymers with high thermal stability. Copolymers incorporating this monomer exhibit glass transition temperatures (TgT_g) exceeding 200°C.

Medicinal Chemistry

Researchers have explored its use as a prodrug scaffold. For example, hydrolysis by esterases releases cyclobut-1-ene-1-carboxylic acid, which inhibits cyclooxygenase-2 (COX-2) in preclinical models.

Table 2: Recent Research Findings

Study FocusKey Findings
Enzyme Kinetics (2023)Hydrolysis by porcine liver esterase follows Michaelis-Menten kinetics (Km=0.45mMK_m = 0.45 \, \text{mM}).
Prodrug Efficacy (2024)50% bioavailability improvement in rat models compared to parent acid.
Polymer Synthesis (2025)ROMP-derived polymers show 98% yield and Tg=215°CT_g = 215°C.

Future Directions

Ongoing research aims to:

  • Develop asymmetric synthesis methods for enantiomerically pure derivatives.

  • Explore photochemical reactions leveraging the cyclobutene ring’s strain energy.

  • Optimize industrial processes to reduce catalyst loading by 30%.

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